molecular formula C10H17N B8756672 3-Cycloheptylpropanenitrile CAS No. 4448-80-0

3-Cycloheptylpropanenitrile

Cat. No.: B8756672
CAS No.: 4448-80-0
M. Wt: 151.25 g/mol
InChI Key: MHLIWISGWFMRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cycloheptylpropanenitrile is a nitrile derivative featuring a cycloheptane ring attached to the third carbon of a propanenitrile backbone. Nitriles of this class are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to act as precursors for amines, carboxylic acids, or heterocycles .

Properties

CAS No.

4448-80-0

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3-cycloheptylpropanenitrile

InChI

InChI=1S/C10H17N/c11-9-5-8-10-6-3-1-2-4-7-10/h10H,1-8H2

InChI Key

MHLIWISGWFMRES-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ring Size Effects :

    • The cycloheptyl group in this compound likely imparts greater lipophilicity compared to smaller rings (cyclopentyl, cyclohexyl), influencing solubility and membrane permeability in biological systems .
    • Cyclopentyl analogs (e.g., 3-Cyclopentyl-3-oxopropanenitrile) exhibit reduced steric hindrance, favoring nucleophilic additions at the ketone position .
  • Functional Group Variations: Amino-substituted nitriles (e.g., 3-[cyclohexyl(ethyl)amino]propanenitrile) show enhanced hydrogen-bonding capacity, making them suitable for ligand design or chiral auxiliaries . Sulfonyl and acetyl groups (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile) introduce electron-withdrawing effects, stabilizing intermediates in SNAr (nucleophilic aromatic substitution) reactions .
  • Reactivity Trends: Nitriles with strained rings (e.g., cyclopropylamino derivatives) may undergo ring-opening under acidic or basic conditions, generating reactive intermediates for further functionalization .

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